molecular formula C8H5ClN2O2 B065273 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 182181-19-7

6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No.: B065273
CAS No.: 182181-19-7
M. Wt: 196.59 g/mol
InChI Key: YZBKAIKDSQEETA-UHFFFAOYSA-N
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Description

6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid is a nitrogen-containing heterocyclic compound. It is known for its unique structure, which includes a chloro substituent at the 6th position and a carboxylic acid group at the 2nd position of the imidazo[1,2-a]pyridine ring system.

Scientific Research Applications

6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid has several scientific research applications:

Future Directions

The use of 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid as a fluorescent probe for monitoring pH changes suggests potential applications in biomedical science and biology . Its high selectivity and sensitivity, brilliant reversibility, and extremely short response time make it a promising tool for real-time imaging of pH changes .

Mechanism of Action

Target of Action

The primary target of 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid is the pH level within a biological system . The compound acts as a fluorescent probe for monitoring pH changes, particularly in the range of 3.0 to 7.0 .

Mode of Action

This compound interacts with its target by responding to changes in pH levels. It exhibits high selectivity and sensitivity towards pH changes, demonstrating brilliant reversibility and an extremely short response time .

Biochemical Pathways

The compound operates within the biochemical pathways that regulate pH levels within a biological system. By acting as a fluorescent probe, it allows for the real-time imaging of pH changes, thereby providing valuable insights into the functioning of these pathways .

Result of Action

The primary result of the action of this compound is the real-time monitoring of pH changes within a biological system . This allows for the observation of pH-related processes and phenomena, contributing to a better understanding of the system’s biochemistry.

Action Environment

The action of this compound is influenced by the pH of the environment. Its effectiveness as a fluorescent probe is optimal within a pH range of 3.0 to 7.0 . Beyond this range, its ability to accurately monitor pH changes may be affected.

Biochemical Analysis

Biochemical Properties

6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid plays a significant role in biochemical reactions, primarily as a pH-sensitive fluorescent probe. It interacts with hydrogen ions (H+) in acidic conditions, leading to changes in its fluorescence properties . This interaction is highly selective and sensitive, making it an excellent tool for real-time imaging of pH changes in living cells, such as yeast . The compound’s ability to form hydrogen bonds with carboxyl groups in acidic conditions further enhances its utility in biochemical assays .

Cellular Effects

The effects of this compound on cellular processes are primarily observed through its application as a pH probe. In yeast cells, the compound has been used to monitor intracellular pH changes, demonstrating high selectivity and sensitivity . The compound’s fluorescence properties allow for real-time imaging, providing insights into cellular metabolism and the dynamic changes in pH within different cellular compartments .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its interaction with hydrogen ions. The nitrogen atom in the imidazo[1,2-a]pyridine ring, which does not participate in conjugation, forms hydrogen bonds with the carboxyl group in acidic conditions . This interaction leads to a push-pull system that enhances the compound’s fluorescence properties . The changes in fluorescence intensity are directly correlated with the concentration of hydrogen ions, allowing for precise monitoring of pH changes .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound exhibits rapid response times, with changes in fluorescence observed in less than 10 seconds . The compound is stable under recommended storage conditions and maintains its fluorescence properties over time . Long-term studies have shown that the compound remains effective in monitoring pH changes without significant degradation .

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, its application as a fluorescent probe suggests that it can be used at low concentrations to achieve effective imaging .

Metabolic Pathways

Its role as a pH-sensitive probe indicates that it may interact with enzymes and cofactors involved in cellular metabolism . The compound’s ability to monitor pH changes suggests that it could influence metabolic flux and metabolite levels in cells .

Transport and Distribution

This compound is transported and distributed within cells primarily through passive diffusion . Its small molecular size and hydrophilic nature allow it to easily penetrate cellular membranes and accumulate in specific compartments where pH changes occur . The compound’s fluorescence properties enable its localization and distribution to be tracked in real-time .

Subcellular Localization

The subcellular localization of this compound is influenced by its ability to form hydrogen bonds and its fluorescence properties . The compound is often localized in acidic compartments within cells, such as lysosomes and endosomes . Its targeting signals and post-translational modifications may direct it to specific organelles, enhancing its utility as a pH probe .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyridine with chloroacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted imidazo[1,2-a]pyridines, N-oxides, and reduced derivatives, which can be further utilized in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid is unique due to its chloro substituent, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications, such as its use as a fluorescent probe in biological research .

Properties

IUPAC Name

6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c9-5-1-2-7-10-6(8(12)13)4-11(7)3-5/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZBKAIKDSQEETA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90373972
Record name 6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182181-19-7
Record name 6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid function as a pH sensor?

A1: While the exact mechanism of interaction isn't detailed in the provided abstract [], it's likely that the molecule's fluorescence properties are sensitive to changes in pH. This sensitivity could arise from protonation/deprotonation events at specific sites on the molecule, leading to altered electron distribution and thus, modified fluorescence emission. Further research would be needed to elucidate the precise mechanism of action.

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